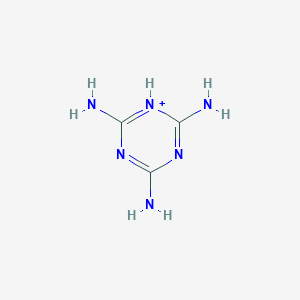
Melamine(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melamine(1+) is an organic cation obtained by protonation of one of the three ring nitrogens of melamine. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It has a role as a xenobiotic metabolite. It is a conjugate acid of a melamine.
Aplicaciones Científicas De Investigación
Conducting Polymer Composites : Melamine sponges coated with polypyrrole have shown potential in various applications. This includes use as deformation-sensitive materials, electromagnetic radiation shielding, and electrically heated insulation materials. These sponges, when coated with polypyrrole and further processed, can serve in environmental water-pollution treatment due to their ability to adsorb organic dyes (Stejskal et al., 2021).
Melamine Detection Techniques : In light of food safety incidents involving melamine, advanced detection methods have been developed. These methods focus on determining the presence of melamine in foods, using techniques like biosensors, which offer simplicity, speed, and sensitivity (Rovina & Siddiquee, 2015).
Supramolecular Microarchitectures : Melamine functionality has been used in the synthesis of naphthalenediimide (NDI) derivatives, leading to the self-assembly of flower-like supramolecular structures. These structures, formed through a combination of π-π stacking, hydrophobic interactions, and hydrogen bonding, have potential applications in optoelectronics, enzyme catalysis, and biosensors (Bhosale et al., 2017).
Analytical Methodology in Food Safety : A methodology using micellar liquid chromatography has been developed for quantifying melamine in milk. This approach provides a simple and rapid tool for detecting and quantifying melamine adulteration in dairy products, ensuring food safety (Rambla-Alegre et al., 2010).
Impact on Aquatic Ecosystems : Studies have investigated the transformation and migration of melamine in aquatic ecosystems, particularly focusing on its absorption and elimination in aquatic animals like fish and its effect on the water system. These findings provide a scientific basis for understanding the environmental impact of melamine in aquatic settings (Fang Shao-fen, 2014).
Propiedades
Nombre del producto |
Melamine(1+) |
|---|---|
Fórmula molecular |
C3H7N6+ |
Peso molecular |
127.13 g/mol |
Nombre IUPAC |
1,3,5-triazin-1-ium-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/p+1 |
Clave InChI |
JDSHMPZPIAZGSV-UHFFFAOYSA-O |
SMILES |
C1(=[NH+]C(=NC(=N1)N)N)N |
SMILES canónico |
C1(=[NH+]C(=NC(=N1)N)N)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



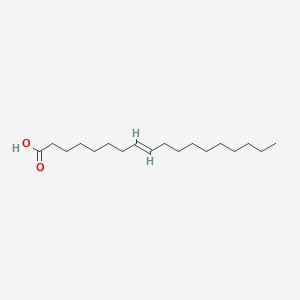
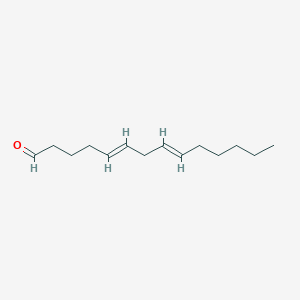
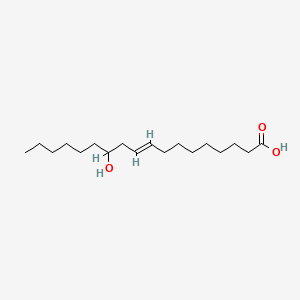
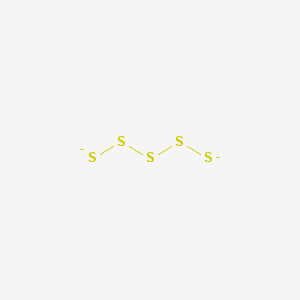
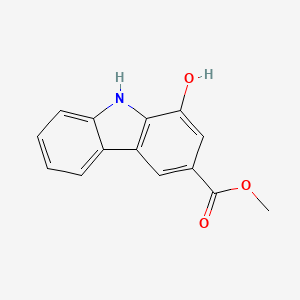

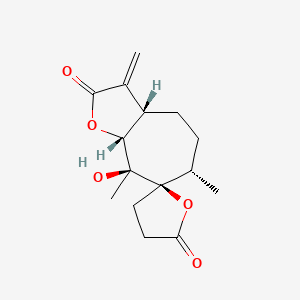
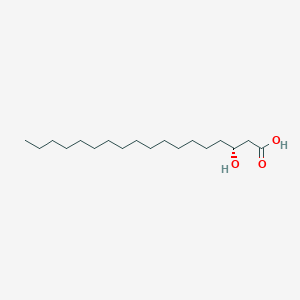


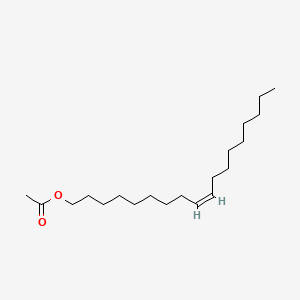


![Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-, (1aR,4E,7aS,10aS,10bR)-](/img/structure/B1240338.png)